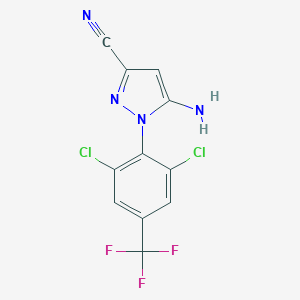

5-氨基-1-(2,6-二氯-4-(三氟甲基)苯基)-1H-吡唑-3-腈

概述

描述

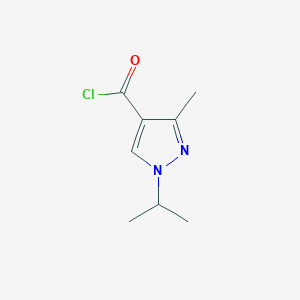

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile is a compound of interest in various chemical research areas due to its unique chemical structure and potential applications in developing new materials and intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,6-dichloro-4-trifluoromethylaniline and ethyl 2,3-dicyanopropanoate as raw materials. The process yields a light yellow crystal product with a high purity and yield of 91.4%, melting at 142-143°C (Chen Zhen, 2008).

Molecular Structure Analysis

The crystal structure of a related derivative was obtained and determined by X-ray crystallography, helping in understanding the molecular geometry and electronic structure of this compound class. The analysis of the molecular structure is crucial for identifying the compound's reactive sites and potential interactions with other molecules (Chuanxiang Liu et al., 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including its reaction with unsaturated carbonyl compounds, leading to the formation of novel structures. The reaction mechanism has been proposed based on the observed products and intermediates, indicating the compound's versatility in synthetic chemistry (Chuanxiang Liu et al., 2013).

科学研究应用

结构研究和反应机理: 该化合物有助于研究不饱和羰基化合物的结构和反应机理 (Liu、Chen、Sun 和 Wu,2013)。

药理活性: 5-(亚苄基氨基)-1-苯基-1H-吡唑-4-腈骨架等衍生物表现出各种药理活性,包括神经退行性、抗微生物和抗癌活性 (Karati、Kumar 和 Mahadik,2022)。

杀虫剂合成: 它在杀虫剂合成中作为重要的起始原料 (Yang、Zhong 和 Shi,2006)。

化学合成: 使用该化合物合成 6-氨基-4-芳基-3-(三氟甲基)-1,4-二氢-1-苯基吡喃并[2,3-c]吡唑-5-腈等化合物以其温和的条件、高产率和环境友好性而著称 (Yu、Yao、Li 和 Wang,2014)。

杀虫活性: 该化合物对棉铃虫和稻飞虱等害虫表现出杀虫活性 (Zhang、Lv、Li、Chen 和 Zhong,2010)。

抗菌活性: 它表现出优异的抗菌活性 (Puthran 等,2019)。

抗炎和抗关节炎特性: 已发现该化合物具有抗关节炎特性,并且在与富勒烯吸附时增强拉曼活性 (应用化学中的生物界面研究,2022)。

合成和评估作为抗菌剂: 使用这种化学物质新合成的化合物被测试和评估了它们的抗菌活性 (Al‐Azmi 和 Mahmoud,2020)。

缓蚀: 该化合物用于制备杂环衍生物,用于碳钢表面的缓蚀 (Abdel Hameed 等,2020)。

作用机制

Target of Action

It’s known that this compound is an intermediate in the synthesis of fipronil , a broad-spectrum insecticide that disrupts the insect central nervous system by blocking GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels .

Mode of Action

Fipronil acts by binding to the GABA and GluCl channels in insects, thereby blocking the transmission of signals in the nervous system, leading to hyperexcitation and death of the insect .

Biochemical Pathways

Considering its role as an intermediate in the synthesis of fipronil, it may indirectly affect the biochemical pathways related to the functioning of gaba and glucl channels in insects .

Pharmacokinetics

As an intermediate, its pharmacokinetic profile may be less relevant than that of the final product, fipronil .

Result of Action

Fipronil, the final product, causes hyperexcitation in the nervous system of insects, leading to their death .

Action Environment

It’s known that the compound is a solid that can dissolve slightly in chloroform and methanol . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . The compound’s action might be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .

安全和危害

属性

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N4/c12-7-1-5(11(14,15)16)2-8(13)10(7)20-9(18)3-6(4-17)19-20/h1-3H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZYPAMYHBOUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C#N)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391260 | |

| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | |

CAS RN |

120068-79-3 | |

| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120068-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile?

A: This compound is characterized by a pyrazole ring core substituted with various functional groups. X-ray diffraction studies have revealed its three-dimensional structure, showing the spatial arrangement of the phenyl ring, the pyrazole ring, and the substituent groups [, , ]. These studies are crucial for understanding the compound's interactions and potential applications.

Q2: What are the potential applications of this compound in materials science?

A: While specific applications aren't extensively detailed in the provided research, the presence of fluorine atoms within the molecule suggests potential for materials science applications. Fluorine incorporation often leads to unique chemical and physical properties []. Further research is needed to explore specific applications in this area.

Q3: How does 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile interact with fullerene molecules?

A: Computational studies using Density Functional Theory (DFT) have shown that this compound exhibits good absorption energy with fullerene, indicating a favorable interaction []. This interaction also enhances the Raman activity of the compound, suggesting potential applications in sensing or materials development.

Q4: How does the structure of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile influence its reactivity?

A: The compound possesses five distinct functional groups: an amino group, a cyano group, a trifluoromethyl group, and two chlorine atoms []. These groups contribute to the molecule's reactivity and can participate in various chemical reactions. The relative positions of these groups, as revealed by X-ray diffraction studies, further influence the molecule's reactivity and interactions with other molecules [, , ].

Q5: What synthetic routes are available for preparing derivatives of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile?

A: The provided research highlights several synthetic approaches. One method involves reacting the compound with acylisothiocyanates to yield thiourea derivatives []. Another method utilizes a sulfinylating agent like trifluoromethylsulfinic acid in the presence of an amine acid complex and a halogenating agent []. Researchers have also synthesized derivatives by reacting the compound with various aldehydes [, ].

Q6: Are there any known challenges in synthesizing or handling this compound?

A: Crystallographic studies often reveal large displacement parameters for the fluorine atoms within the molecule. This observation suggests potential challenges related to rotational disorder of the trifluoromethyl group, which could impact synthesis and characterization [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)

![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)

![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)